4-(Hept-1-EN-1-YL)benzonitrile
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Overview
Description
4-(Hept-1-EN-1-YL)benzonitrile is an organic compound characterized by a benzene ring substituted with a hept-1-en-1-yl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hept-1-EN-1-YL)benzonitrile typically involves the reaction of 4-bromobenzonitrile with hept-1-ene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Hept-1-EN-1-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Hept-1-EN-1-YL)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hept-1-EN-1-YL)benzonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hept-1-en-1-yl group can undergo further chemical modifications, allowing the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
4-(Hept-1-EN-1-YL)benzonitrile: Unique due to the presence of both a nitrile group and a hept-1-en-1-yl group.
Benzonitrile: Lacks the hept-1-en-1-yl group, making it less versatile in certain chemical reactions.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring instead of the hept-1-en-1-yl group, leading to different chemical properties and applications.
Uniqueness: this compound stands out due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
921223-95-2 |
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Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-hept-1-enylbenzonitrile |
InChI |
InChI=1S/C14H17N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h6-11H,2-5H2,1H3 |
InChI Key |
AHBWARODQMCSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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